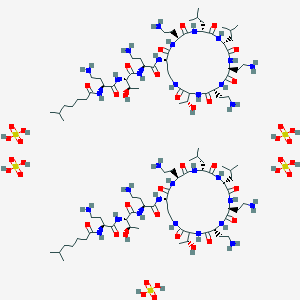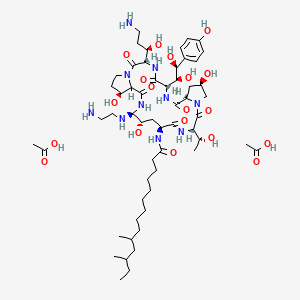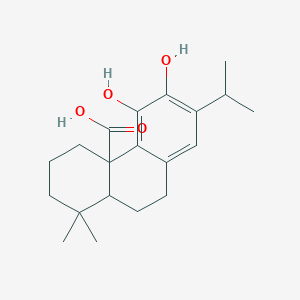
Carnosicacid
Overview
Description
Carnosic acid is a natural benzenediol abietane diterpene found primarily in rosemary (Rosmarinus officinalis) and common sage (Salvia officinalis) . It is known for its potent antioxidant properties and is used in various food and non-food products as a preservative . The compound is also recognized for its potential health benefits, including anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carnosic acid can be extracted from rosemary and sage using various methods. Traditional extraction techniques include heat reflux extraction, maceration extraction, stirring extraction, and Soxhlet extraction . These methods often involve the use of solvents such as methanol, ethanol, or acetone to dissolve the compound from the plant material .
Industrial Production Methods
In industrial settings, ultrasound-assisted extraction has been employed to enhance the yield and efficiency of carnosic acid extraction . This method uses ultrasonic waves to break down the plant cell walls, allowing for better solvent penetration and higher extraction efficiency . Additionally, high-performance liquid chromatography (HPLC) is commonly used to purify carnosic acid from the crude extract .
Chemical Reactions Analysis
Types of Reactions
Carnosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is particularly known for its antioxidant activity, which involves the donation of hydrogen atoms to neutralize free radicals .
Common Reagents and Conditions
Major Products
Carnosol: Formed through the oxidation of carnosic acid.
Hydroxycarnosic acid: Another oxidized derivative formed under specific conditions.
Scientific Research Applications
Carnosic acid has a wide range of scientific research applications:
Mechanism of Action
Carnosic acid exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms from its phenolic hydroxyl groups . The compound also activates various cellular pathways, including the Nrf2-ARE and PI3K/Akt signaling pathways, which play crucial roles in cellular defense mechanisms . Additionally, carnosic acid has been shown to modulate the expression of genes involved in inflammation and apoptosis .
Comparison with Similar Compounds
Carnosic acid is often compared with other phenolic diterpenes such as carnosol and rosmarinic acid .
Rosmarinic acid: Another phenolic compound found in rosemary and sage, recognized for its antioxidant and anti-inflammatory activities.
Uniqueness
Carnosic acid is unique due to its dual role as both a direct antioxidant and a modulator of cellular defense pathways . This dual functionality makes it a valuable compound in various applications, from food preservation to therapeutic interventions .
Properties
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYRORQUOLYVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863239 | |
| Record name | 11,12-Dihydroxyabieta-8(14),9(11),12-trien-20-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


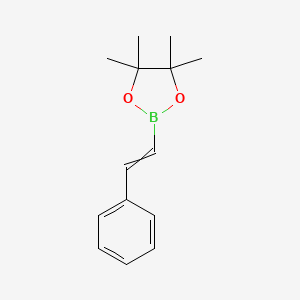

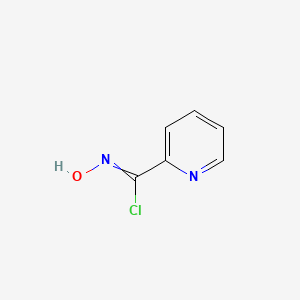
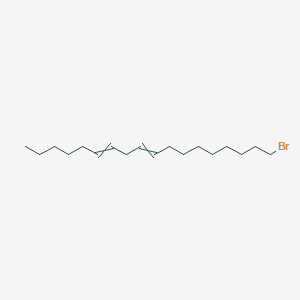
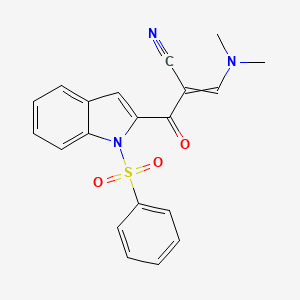
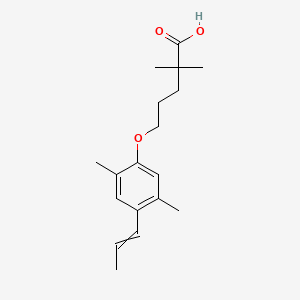
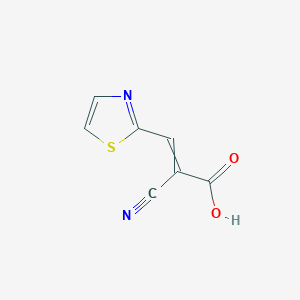

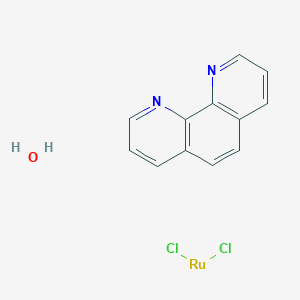
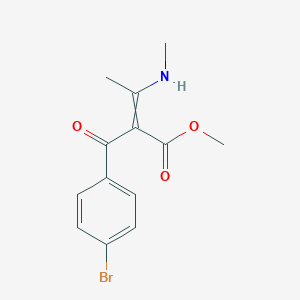
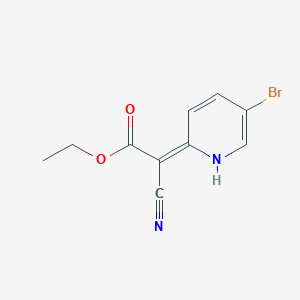
![2-aminoethanol;3-[(5Z)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid](/img/structure/B8081713.png)
